molecular formula C6H10N2S2 B2378904 2-[(3-Aminopropyl)sulfanyl]-1,3-thiazole CAS No. 746543-11-3

2-[(3-Aminopropyl)sulfanyl]-1,3-thiazole

Cat. No.: B2378904
CAS No.: 746543-11-3
M. Wt: 174.28
InChI Key: XTATWIACDWQSJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(3-Aminopropyl)sulfanyl]-1,3-thiazole is a heterocyclic compound containing both sulfur and nitrogen atoms within its structure

Properties

IUPAC Name

3-(1,3-thiazol-2-ylsulfanyl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2S2/c7-2-1-4-9-6-8-3-5-10-6/h3,5H,1-2,4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTATWIACDWQSJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=N1)SCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Aminopropyl)sulfanyl]-1,3-thiazole typically involves the reaction of 3-bromopropanamine with a thiazole derivative. The reaction is carried out under reflux conditions in the presence of a suitable base, such as potassium carbonate, to facilitate the nucleophilic substitution reaction . The reaction yields the desired product with good efficiency.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound, making it suitable for commercial applications.

Chemical Reactions Analysis

Nucleophilic and Electrophilic Reactions at the Thiazole Ring

The thiazole ring exhibits aromaticity, enabling electrophilic substitution at the 5-position and nucleophilic reactivity at the 2-position.

Electrophilic Substitution

  • Halogenation : Bromination occurs at the 5-position under mild conditions (e.g., Br₂ in CH₃COOH) due to electron-donating effects of the sulfanyl group .

  • Nitration : Requires strong nitrating agents (HNO₃/H₂SO₄) and typically yields 5-nitro derivatives .

Nucleophilic Reactivity

  • Deprotonation : Strong bases (e.g., LDA) deprotonate the C2-H position, forming a resonance-stabilized ylide. This intermediate reacts with electrophiles like alkyl halides to yield 2-substituted products .

  • Metalation : 2-Lithiothiazoles form via halogen-lithium exchange (e.g., 2-bromothiazole with n-BuLi), enabling cross-couplings or alkylation .

Reactivity of the Sulfanyl Group

The (3-aminopropyl)sulfanyl moiety undergoes oxidation and nucleophilic displacement.

Reaction TypeConditionsProductKey Observations
Oxidation H₂O₂, HOAcSulfoxide (2a )Selective oxidation at sulfur .
KMnO₄, H₂OSulfone (2b )Requires acidic or neutral conditions.
Displacement R-X, DMF, K₂CO₃Thioether derivatives (2c )SN2 mechanism favored by polar aprotic solvents .

Reactions of the Aminopropyl Side Chain

The primary amine participates in condensation and acylation.

Acylation

  • Reacts with acyl chlorides (e.g., AcCl) in CH₂Cl₂ to form amides (3a ).

  • Microwave-assisted reactions with carboxylic acids and DCC yield higher efficiency .

Condensation

  • Forms Schiff bases with aldehydes (e.g., benzaldehyde) in ethanol under reflux .

  • Example: Reaction with 4-chlorobenzaldehyde produces a hydrazone derivative (3b ) in 85% yield .

Cycloaddition and Heterocycle Formation

The thiazole ring participates in [4+1] and [2+2] cycloadditions.

  • With Alkynes : Under Rh(II) catalysis, 1-sulfonyltriazoles react to form thiazolo[3,2-b]triazoles, followed by sulfonyl group elimination to yield 2,5-disubstituted thiazoles .

  • With Enaminones : Forms fused thiazolo-pyrimidine systems via domino alkylation-cyclization under microwave irradiation .

Metal Complexation

The thiazole nitrogen and sulfanyl sulfur act as bidentate ligands for transition metals.

Metal IonConditionsComplex StructureApplication
Cu(II)Ethanol, reflux[Cu(Thz-S)₂]²⁺Catalytic oxidation studies .
Ni(II)Aqueous KOH[Ni(Thz-S)(H₂O)₂]Electrochemical sensors .

Oxidative Aromatization

3-Sulfonyl-4-thiazolines derived from Rh-catalyzed reactions undergo sulfonyl elimination to form 2,5-disubstituted thiazoles (e.g., 6a ) .

Key Mechanistic Insights

  • Thiol-Mediated Cyclization : The sulfanyl group facilitates intramolecular conjugate attacks, as seen in 2-aryl-thiazoline synthesis .

  • Microwave Acceleration : Reduces reaction times from hours to minutes (e.g., 10-minute arylations) .

Scientific Research Applications

2-[(3-Aminopropyl)sulfanyl]-1,3-thiazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(3-Aminopropyl)sulfanyl]-1,3-thiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of microbial cells by interfering with essential metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

    2-Mercaptobenzothiazole: Another sulfur-containing heterocycle with antimicrobial properties.

    Thiazolidine: A related compound with applications in medicinal chemistry.

    Benzothiazole: Known for its use in the synthesis of dyes and pharmaceuticals.

Uniqueness

2-[(3-Aminopropyl)sulfanyl]-1,3-thiazole is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of an amino group and a sulfanyl group within the thiazole ring makes it a versatile compound for various applications.

Biological Activity

2-[(3-Aminopropyl)sulfanyl]-1,3-thiazole is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables summarizing key findings.

Chemical Structure and Properties

This compound is characterized by a thiazole ring substituted with a sulfanyl group and an aminopropyl side chain. Its structure suggests potential interactions with various biological targets due to the presence of both sulfur and nitrogen atoms, which can facilitate binding with proteins and enzymes.

Antimicrobial Activity

Mechanism of Action : The compound's antimicrobial activity is hypothesized to stem from its ability to disrupt microbial cell membranes and inhibit essential metabolic processes. Thiazole derivatives are known to exhibit broad-spectrum antimicrobial properties, including activity against both Gram-positive and Gram-negative bacteria.

Case Studies :

  • A study on thiazole derivatives demonstrated that compounds with similar structures exhibited significant antibacterial effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32.6 μg/mL to 62.5 μg/mL .
  • Another investigation found that derivatives of thiazole showed promising antifungal activity against strains like Aspergillus niger and Candida albicans, suggesting that this compound may possess similar properties .

Anticancer Activity

Mechanism of Action : The anticancer potential of this compound may be attributed to its ability to induce apoptosis in cancer cells and inhibit tumor growth. Thiazole derivatives have been shown to interfere with cell cycle progression and promote cell death in various cancer cell lines.

Research Findings :

  • In vitro studies conducted by the National Cancer Institute (NCI) assessed various thiazole derivatives for their antitumor activity. Compounds similar to this compound exhibited significant cytotoxicity against multiple cancer cell lines, with some demonstrating efficacy ninefold greater than standard chemotherapeutics .
  • A recent study highlighted the structural modifications in thiazoles that enhanced their anticancer properties, indicating that further derivatization of this compound could lead to more potent analogs .

Summary of Biological Activities

Activity Type Target Organisms/Cells MIC/IC50 Values Notes
AntibacterialS. aureus, E. coli32.6 - 62.5 μg/mLSignificant activity against Gram-positive/negative bacteria .
AntifungalA. niger, C. albicansNot specifiedPromising antifungal properties observed .
AntitumorVarious cancer cell linesIC50 values < 10 μMCytotoxic effects noted in NCI studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.